(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
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Overview
Description
The compound “(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate” likely involves multiple steps, including the formation of the chromenone core, the introduction of the benzyl and dimethyl groups, and the coupling with the sulfonylamino-phenylpropanoate moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound may be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry
In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other chromenone derivatives, sulfonylamino compounds, and phenylpropanoate esters. Examples include:
- (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) acetate
- (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid
Uniqueness
The uniqueness of “(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H31NO6S |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C34H31NO6S/c1-22-14-16-27(17-15-22)42(38,39)35-30(21-26-12-8-5-9-13-26)34(37)40-31-19-18-28-23(2)29(20-25-10-6-4-7-11-25)33(36)41-32(28)24(31)3/h4-19,30,35H,20-21H2,1-3H3/t30-/m0/s1 |
InChI Key |
IPSCHPPRKWYJMT-PMERELPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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